molecular formula C10H9N3O3 B189242 (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol CAS No. 61880-85-1

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol

Numéro de catalogue B189242
Numéro CAS: 61880-85-1
Poids moléculaire: 219.2 g/mol
Clé InChI: RRJYSLDFMVIQFY-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol, also known as QMNOH, is a chemical compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. QMNOH is a nitric oxide donor, which means that it can release nitric oxide in the body, a molecule that plays a key role in many physiological processes. In

Mécanisme D'action

The mechanism of action of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol is complex and not fully understood. However, it is known that this compound releases nitric oxide in the body, which can activate various signaling pathways and lead to a range of physiological effects. Nitric oxide has been shown to have anti-inflammatory, anti-platelet, and vasodilatory effects, among others, which may contribute to this compound's potential therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but several studies have reported promising results. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol for lab experiments is its ability to release nitric oxide, which can be measured using various techniques. This makes this compound a useful tool for studying the physiological effects of nitric oxide in vitro and in vivo. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments or require careful handling.

Orientations Futures

There are several future directions for research on (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol. One area of interest is in the development of this compound-based therapies for cancer and cardiovascular diseases. Another potential direction is in the study of this compound's mechanism of action and its effects on various signaling pathways in the body. Additionally, further research is needed to fully understand the potential advantages and limitations of this compound for lab experiments and its potential use as a therapeutic agent.

Méthodes De Synthèse

The synthesis of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol involves the reaction of 2-methyl-3-nitrobenzaldehyde with 3-amino-4-hydroxyquinazoline in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been reported in several scientific publications and has been found to be effective in producing high yields of this compound.

Applications De Recherche Scientifique

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been studied for its potential use in treating various diseases and conditions. One of the main areas of research has been in the field of cancer therapy. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
In addition to cancer therapy, this compound has also been studied for its potential use in treating cardiovascular diseases. Nitric oxide has been shown to play a key role in regulating blood pressure and vascular tone, and this compound's ability to release nitric oxide makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases.

Propriétés

Numéro CAS

61880-85-1

Formule moléculaire

C10H9N3O3

Poids moléculaire

219.2 g/mol

Nom IUPAC

N-hydroxy-2-methyl-3-oxidoquinazolin-3-ium-4-carboxamide

InChI

InChI=1S/C10H9N3O3/c1-6-11-8-5-3-2-4-7(8)9(13(6)16)10(14)12-15/h2-5,15H,1H3,(H,12,14)

Clé InChI

RRJYSLDFMVIQFY-MDZDMXLPSA-N

SMILES isomérique

CC1=NC2=CC=CC=C2/C(=C(/N=O)\O)/N1O

SMILES

CC1=NC2=CC=CC=C2C(=[N+]1[O-])C(=O)NO

SMILES canonique

CC1=NC2=CC=CC=C2C(=C(N=O)O)N1O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.